molecular formula C8H10FNS B1380225 [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine CAS No. 1516651-17-4

[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine

Cat. No.: B1380225
CAS No.: 1516651-17-4
M. Wt: 171.24 g/mol
InChI Key: OZQJRMFUOXDIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C8H10FNS It is characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a benzene ring, along with a methanamine group

Scientific Research Applications

[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information available indicates that “[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine” is potentially dangerous. The compound has been assigned the GHS05 pictogram, indicating that it is corrosive . Hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331), among others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluorobenzene.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorine atom or the methanamine group, potentially leading to defluorination or the formation of secondary amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Secondary amines, defluorinated compounds.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylsulfanyl group can influence the compound’s binding affinity and selectivity. The methanamine group may facilitate interactions with biological macromolecules, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

  • [2-Fluoro-6-(methylthio)phenyl]methanamine
  • [2-Fluoro-6-(ethylsulfanyl)phenyl]methanamine
  • [2-Fluoro-6-(methylsulfanyl)phenyl]ethanamine

Comparison:

  • Unique Features: The specific combination of the fluorine atom, methylsulfanyl group, and methanamine group in [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine provides unique chemical and biological properties that may not be present in similar compounds.
  • Chemical Properties: Variations in the alkyl chain length or the position of the substituents can lead to differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

(2-fluoro-6-methylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQJRMFUOXDIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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